Ethanol-d
Ethanol-d
Ethan(ol-d) (Ethanol-OD) is a deuterated ethanol in which the proton of OH group has been replaced by the deuterium (D) atom. It is a deuterium labeled solvent. It serves as a model compound for the Raman spectrometric evaluation of the fine structure of the OX (X = H, D) stretching vibrational profile arising from rotational isomerism. Triethylorthocarbonate has been employed as a precursor for the preparation of high isotopic purity ethanol-OD.
Ethan(ol-d) (ethanol-d, ethanol-d1) is a deuterated NMR solvent useful in NMR-based research and analyses. It can be prepared by reacting tetraethylorthosilicate with deuterium oxide. The hydrogen bonding in ethanol-d1 has been investigated based on Raman spectral data. The far infrared (FIR) spectrum of ethanol-d1 has been studied using ab initio calculations.
Ethan(ol-d) (ethanol-d, ethanol-d1) is a deuterated NMR solvent useful in NMR-based research and analyses. It can be prepared by reacting tetraethylorthosilicate with deuterium oxide. The hydrogen bonding in ethanol-d1 has been investigated based on Raman spectral data. The far infrared (FIR) spectrum of ethanol-d1 has been studied using ab initio calculations.
Brand Name:
Vulcanchem
CAS No.:
925-93-9
VCID:
VC20816899
InChI:
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D
SMILES:
CCO
Molecular Formula:
C2H6O
Molecular Weight:
47.07 g/mol
Ethanol-d
CAS No.: 925-93-9
Cat. No.: VC20816899
Molecular Formula: C2H6O
Molecular Weight: 47.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethan(ol-d) (Ethanol-OD) is a deuterated ethanol in which the proton of OH group has been replaced by the deuterium (D) atom. It is a deuterium labeled solvent. It serves as a model compound for the Raman spectrometric evaluation of the fine structure of the OX (X = H, D) stretching vibrational profile arising from rotational isomerism. Triethylorthocarbonate has been employed as a precursor for the preparation of high isotopic purity ethanol-OD. Ethan(ol-d) (ethanol-d, ethanol-d1) is a deuterated NMR solvent useful in NMR-based research and analyses. It can be prepared by reacting tetraethylorthosilicate with deuterium oxide. The hydrogen bonding in ethanol-d1 has been investigated based on Raman spectral data. The far infrared (FIR) spectrum of ethanol-d1 has been studied using ab initio calculations. |
|---|---|
| CAS No. | 925-93-9 |
| Molecular Formula | C2H6O |
| Molecular Weight | 47.07 g/mol |
| IUPAC Name | deuteriooxyethane |
| Standard InChI | InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D |
| Standard InChI Key | LFQSCWFLJHTTHZ-WFVSFCRTSA-N |
| Isomeric SMILES | [2H]OCC |
| SMILES | CCO |
| Canonical SMILES | CCO |
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